![molecular formula C10H6ClF6NO B1332768 N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 790-75-0](/img/structure/B1332768.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the empirical formula C10H6ClF6NO . It has a molecular weight of 305.60 g/mol . This compound is also known by other names such as N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, Electrophilic scout fragment, KB03, and Scout fragment for targetable cysteine .
Synthesis Analysis
The compound can be synthesized in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .
Molecular Structure Analysis
The InChI key for this compound is LEYIUTOAQOUAFG-UHFFFAOYSA-N . The canonical SMILES representation is C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F .
Chemical Reactions Analysis
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has been used in the field of chemoproteomics and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins . Sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) demonstrates catalytic activity for Friedel–Crafts addition reactions of phenolic and other aromatic nucleophiles to trans -β-nitrostyrene .
Physical And Chemical Properties Analysis
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a powder form . It has a molecular weight of 305.60 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .
Wissenschaftliche Forschungsanwendungen
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide: A Comprehensive Analysis of Scientific Research Applications:
Organic Synthesis
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is utilized in organic synthesis for various transformations. Its unique structure allows it to act as an electrophilic fragment in the creation of complex molecules. For example, it has been used in the synthesis of Schiff’s bases and other aniline derivatives through reactions such as hydroamination .
Ligand Discovery
As an electrophilic scout fragment, this compound is employed in fragment-based covalent ligand discovery. It can be used alone or incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation, aiding in the discovery of new E3 ligases .
Safety and Hazards
The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Wirkmechanismus
Target of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, also known as N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, is a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to activate substrates and stabilize developing charges is a key feature of its mode of action .
Biochemical Pathways
The compound is used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Pharmacokinetics
Its ability to activate substrates and stabilize developing charges suggests that it may have unique adme properties
Result of Action
The compound’s action results in the activation of substrates and stabilization of developing charges, leading to the promotion of organic transformations . This can have various molecular and cellular effects depending on the specific substrates and transformations involved.
Action Environment
The action, efficacy, and stability of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can be influenced by various environmental factors. For example, the compound’s ability to activate substrates and stabilize developing charges may be affected by the presence of other molecules or changes in pH
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIUTOAQOUAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365189 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
CAS RN |
790-75-0 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

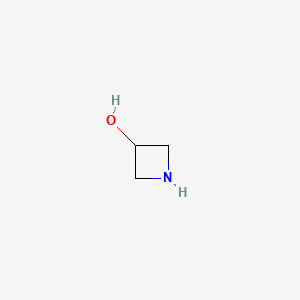
![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)



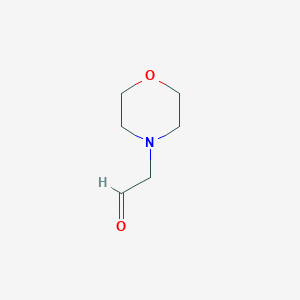
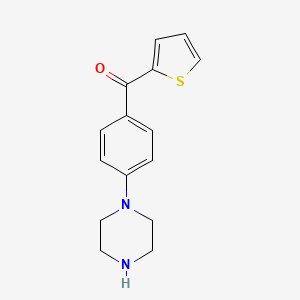
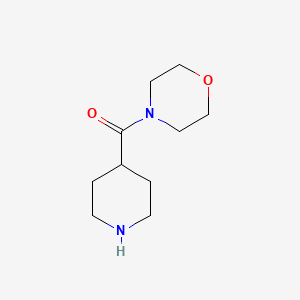
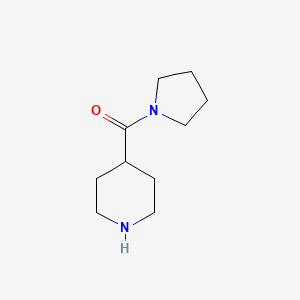
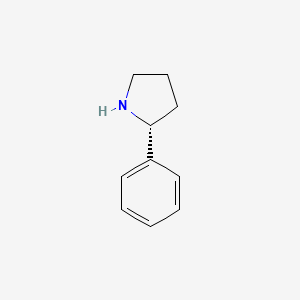
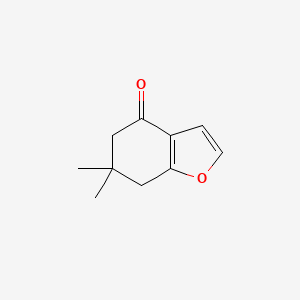
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)